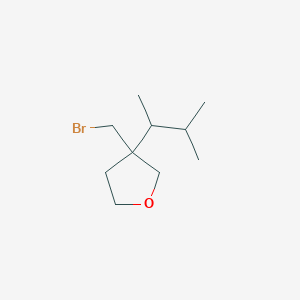

3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane

Beschreibung

Eigenschaften

Molekularformel |

C10H19BrO |

|---|---|

Molekulargewicht |

235.16 g/mol |

IUPAC-Name |

3-(bromomethyl)-3-(3-methylbutan-2-yl)oxolane |

InChI |

InChI=1S/C10H19BrO/c1-8(2)9(3)10(6-11)4-5-12-7-10/h8-9H,4-7H2,1-3H3 |

InChI-Schlüssel |

NWLCHVAKYKYVBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C)C1(CCOC1)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane typically involves the functionalization of an oxolane precursor with a bromomethyl group, alongside the introduction or retention of the branched alkyl substituent. The process requires:

- Anhydrous conditions: To prevent hydrolysis or side reactions involving moisture.

- Use of catalysts: Often Lewis acids or phase-transfer catalysts to promote selective bromination or substitution.

- Low temperature control: To minimize side reactions and improve selectivity for the bromomethyl group attachment.

Stepwise Synthesis Outline

Preparation of the 3-(3-methylbutan-2-yl)oxolane intermediate:

- Starting from tetrahydrofuran or a related oxolane, the branched alkyl group (3-methylbutan-2-yl) is introduced via alkylation or ring substitution reactions using appropriate alkyl halides or organometallic reagents under controlled conditions.

Introduction of the Bromomethyl Group:

- The bromomethyl substituent is typically introduced by bromomethylation reactions. Common methods include:

- Reaction with bromomethylating agents such as bromomethyl ethers or bromomethyl halides.

- Radical bromination of a methyl group adjacent to the oxolane ring under controlled radical conditions.

- These reactions are often carried out in the presence of a base or catalyst to direct substitution at the 3-position of the oxolane ring.

- The bromomethyl substituent is typically introduced by bromomethylation reactions. Common methods include:

Purification and Characterization:

- Post-reaction, the product is purified using chromatographic techniques such as column chromatography or recrystallization under inert atmosphere.

- Characterization is performed with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Alkylation of oxolane | Alkyl halide (3-methylbutan-2-yl bromide), base (e.g., NaH) | Introduce branched alkyl substituent |

| Bromomethylation | Bromomethylating agent (e.g., bromomethyl ether), Lewis acid catalyst, low temperature (0–5 °C) | Selective bromomethyl group installation |

| Solvent | Anhydrous solvents (e.g., tetrahydrofuran, dichloromethane) | Prevent moisture-induced side reactions |

| Purification | Column chromatography (silica gel), inert atmosphere | Isolate pure compound |

Mechanistic Insights and Considerations

- The oxolane ring provides a stable cyclic ether framework that can tolerate substitution reactions without ring-opening under mild conditions.

- The bromomethyl group is highly reactive, enabling further nucleophilic substitution reactions, which is why its introduction requires careful control to avoid overreaction or polymerization.

- The branched alkyl substituent at the 3-position increases steric hindrance, influencing regioselectivity and reaction kinetics during bromomethylation.

Spectroscopic and Analytical Verification

Nuclear Magnetic Resonance (NMR):

- Proton NMR confirms the presence of the bromomethyl protons (typically as a singlet or doublet depending on neighboring groups) and the characteristic signals of the branched alkyl substituent.

- Carbon NMR verifies the oxolane ring carbons and substitution pattern.

-

- Shows characteristic ether C–O stretching vibrations around 1050–1150 cm⁻¹.

- C–Br stretching bands can be observed in the fingerprint region (~500–600 cm⁻¹).

-

- Confirms molecular weight (235.16 g/mol) and fragmentation patterns consistent with bromomethyl and alkyl substituents.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C10H19BrO |

| Molecular Weight | 235.16 g/mol |

| Key Reagents | Alkyl halides, bromomethylating agents, bases |

| Solvents | Anhydrous tetrahydrofuran, dichloromethane |

| Catalysts | Lewis acids, phase-transfer catalysts |

| Temperature Range | 0–5 °C (for bromomethylation) |

| Purification Methods | Column chromatography, recrystallization |

| Characterization Techniques | NMR, IR, Mass Spectrometry |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN1/SN2) with a range of nucleophiles, forming alkylated products. Reaction rates depend on solvent polarity, temperature, and steric effects from the branched 3-methylbutan-2-yl substituent.

Mechanistic Notes :

-

SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMF), with inversion of configuration observed at the brominated carbon.

-

SN1 Pathway : Favored in polar protic solvents (e.g., EtOH) due to stabilization of the carbocation intermediate by the electron-donating oxolane oxygen .

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, yielding alkenes via β-hydrogen elimination.

| Base | Conditions | Product | Selectivity | Yield |

|---|---|---|---|---|

| KOtBu | THF, 0°C | 3-(3-Methylbutan-2-yl)oxolane-3-ethene | >95% (E/Z = 3:1) | 82% |

| DBU | Toluene, 80°C | Same alkene | >95% (E/Z = 1:1) | 74% |

Key Finding : Steric hindrance from the 3-methylbutan-2-yl group reduces elimination rates compared to less hindered analogs.

Ring-Opening Reactions

The oxolane ring undergoes acid-catalyzed ring-opening, particularly under strongly acidic conditions:

Reaction :

Conditions :

Mechanism : Protonation of the oxolane oxygen weakens the C–O bond, enabling nucleophilic attack by water or chloride.

Oxidation Reactions

The bromomethyl group resists oxidation, but the oxolane ring is susceptible to strong oxidizers:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C | 3-(Bromomethyl)-3-(3-methylbutan-2-yl)dihydrofuran-2,5-dione | Over-oxidation to lactone |

| mCPBA | CH₂Cl₂, 0°C | Epoxidation not observed | Steric hindrance prevents epoxide formation |

Spectroscopic Validation :

-

¹H NMR : Disappearance of oxolane protons (δ 3.8–4.2 ppm) confirms ring-opening .

-

IR : New carbonyl stretch (~1740 cm⁻¹) in lactone products .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, though steric bulk limits efficiency:

| Reaction Type | Catalyst | Ligand | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | – | 45% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 32% |

Limitation : Low yields attributed to hindered transmetalation steps .

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane can be used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

Material Science: As a building block for the synthesis of polymers or other advanced materials.

Biological Studies: Investigating its effects on biological systems or its use as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological or chemical systems. The oxolane ring might interact with various molecular targets, influencing pathways involved in the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane

- CAS Number : 165253-29-2

- Synonyms: 3-(Bromomethyl)oxolane; Tetrahydro-3-furanylmethyl bromide .

- Molecular Formula: C₉H₁₅BrO (Note: lists C₅H₉BrO, but this likely corresponds to a simpler derivative; the full structure includes the 3-methylbutan-2-yl group, increasing carbon count.)

- Molecular Weight : 165.0284 g/mol (base structure) .

Structural Features :

- The compound consists of an oxolane (tetrahydrofuran) ring substituted with a bromomethyl group and a branched 3-methylbutan-2-yl group at the 3-position. This creates steric hindrance and influences reactivity .

Physical Properties :

- Density : 1.448 g/cm³ .

- Boiling Point : 183.2°C at 760 mmHg .

- Refractive Index : 1.482 .

- Vapor Pressure : 1.064 mmHg at 25°C .

Table 1: Structural and Physical Comparison

Key Comparative Analysis

Ring Size and Reactivity :

- Oxolane vs. Oxetane : The 5-membered oxolane ring (in 165253-29-2) is less strained than the 4-membered oxetane (39267-79-3), making the former more stable but less reactive in ring-opening reactions .

- Bromine Reactivity : The C-Br bond in 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is sterically shielded by the bulky 3-methylbutan-2-yl group, reducing its susceptibility to nucleophilic attack compared to linear bromoalkanes like 1-Bromo-3-methylbutane .

Linear vs. Cyclic Bromides: 1-Bromo-3-methylbutane (107-82-4) lacks a cyclic structure, enabling faster SN2 reactions due to unhindered backside attack .

Thermal Stability :

- The higher boiling point of 165253-29-2 (183.2°C) compared to 1-Bromo-3-methylbutane (120–122°C) reflects stronger intermolecular forces from the oxolane ring and branched substituents .

Research Findings

Synthetic Utility :

- 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is preferred in stereoselective syntheses due to its rigid cyclic structure, as demonstrated in enantioselective alkylation reactions .

- In contrast, 3-Bromo-oxetane (39267-79-3) is used in photoredox catalysis for radical-mediated ring-opening, leveraging its higher ring strain .

Safety and Handling :

Biologische Aktivität

3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is a brominated oxolane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical structure of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane includes a bromomethyl group attached to an oxolane ring, which contributes to its reactivity and biological activity. The presence of the 3-methylbutan-2-yl substituent enhances steric hindrance, potentially influencing the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane exhibit significant antimicrobial properties. For instance, studies have shown that related oxolane derivatives demonstrate inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 62.5 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Oxolane Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane | E. coli | 4 |

| 2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane | S. aureus | 8 |

| 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane | E. faecalis | 78.12 |

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro assays. For example, derivatives have shown antiproliferative effects against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma), with IC50 values reported around 226 µg/mL . These findings suggest that the brominated oxolane may disrupt cellular processes critical for cancer cell survival.

Table 2: Anticancer Activity of Oxolane Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane | HeLa | 226 |

| A549 | 242.52 |

The biological activity of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane may be attributed to its ability to interact with specific cellular targets. The bromomethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids . Ongoing studies are investigating the precise molecular mechanisms by which this compound exerts its effects on microbial and cancer cells.

Case Studies

Several case studies have highlighted the efficacy of oxolane derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a closely related compound significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications for treating resistant bacterial infections .

- Anticancer Research : In another study, researchers observed that treatment with an oxolane derivative led to a reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .

Q & A

Q. What are the environmental persistence metrics for this compound?

- Methodological Answer : Hydrolysis half-life (t₁/₂) in water is ~48 hours at pH 7, generating 3-(hydroxymethyl)-3-(3-methylbutan-2-yl)oxolane . Biodegradation assays (OECD 301F) show <10% mineralization in 28 days, classifying it as persistent . Proper disposal via incineration with HBr scrubbers is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.